molecular formula C18H14N2O3 B11228574 4-(4-Methoxyphenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine

4-(4-Methoxyphenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B11228574
M. Wt: 306.3 g/mol
InChI Key: JNEBTQNIVDFQBU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine includes a benzofuran ring fused to a pyrimidine ring, with a methoxyphenoxy group attached at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone, followed by condensation with various aromatic aldehydes. The resulting chalcones are then refluxed with guanidine to yield various pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran and pyrimidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit the activity of poly ADP ribose polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, these compounds can induce DNA damage in cancer cells, leading to cell death through the mitochondrial apoptosis pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenoxy)-2-methyl1benzofuro[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzofuran ring with a pyrimidine ring and the presence of a methoxyphenoxy group make it a versatile compound for various applications.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

4-(4-methoxyphenoxy)-2-methyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C18H14N2O3/c1-11-19-16-14-5-3-4-6-15(14)23-17(16)18(20-11)22-13-9-7-12(21-2)8-10-13/h3-10H,1-2H3

InChI Key

JNEBTQNIVDFQBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)OC3=CC=C(C=C3)OC)OC4=CC=CC=C42

Origin of Product

United States

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